3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide
Description
This compound features a tricyclic heterocyclic core fused with a 3,5-dimethoxy-substituted benzamide moiety. The tricyclo[7.4.0.0³,⁷] system incorporates two oxygen atoms (10,13-dioxa), one sulfur atom (4-thia), and one nitrogen atom (6-aza), forming a rigid, fused-ring scaffold. The (5E)-configured double bond and 6-methyl substituent introduce steric and electronic effects that distinguish it from related structures.
Properties
IUPAC Name |
3,5-dimethoxy-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-14-9-15-16(26-5-4-25-15)10-17(14)27-19(21)20-18(22)11-6-12(23-2)8-13(7-11)24-3/h6-10H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMWSKIUUKJDFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC3=C(C=C2SC1=NC(=O)C4=CC(=CC(=C4)OC)OC)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide typically involves multiple steps, including the preparation of intermediate compounds. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to tricyclic heterocycles and benzamide derivatives from the evidence, focusing on substituents, heteroatom arrangements, and physicochemical properties.
Structural and Functional Group Comparisons
Key analogs :
N-{10,13-Dioxa-4-Thia-6-Azatricyclo[7.4.0.0³,⁷]Trideca-1,3(7),5,8-Tetraen-5-Yl}-3-(2,5-Dioxopyrrolidin-1-Yl)Benzamide ():
- Shares the tricyclo[7.4.0.0³,⁷] core but replaces 3,5-dimethoxy and 6-methyl with a 3-(2,5-dioxopyrrolidin) group.
- The dioxopyrrolidin substituent introduces hydrogen-bonding capacity, unlike the electron-donating methoxy groups in the target compound .
1,3,4-Benzothiadiazepine Derivatives (): Contain a similar tricyclic system but with a seven-membered diazepine ring instead of the dioxa-thia-aza framework. Synthesized via condensation of 2-chloro-5-nitrobenzaldehyde with aminothiols, differing from the benzamide coupling methods in and .
Thiadiazolo[3,2-a][1,3,5]Triazines ():
- Bicyclic systems with a thiadiazole ring fused to triazine.
- Synthesized via cyclization of N-substituted thioacetamides, highlighting sulfur’s role in heterocyclization .
Physicochemical and Spectroscopic Data
Table 1: Comparative analysis of selected compounds.
Notes:
Research Implications and Gaps
- Structural Diversity: The 3,5-dimethoxy substitution in the target compound may enhance solubility compared to non-polar analogs (e.g., ’s dioxopyrrolidin group) .
- Unresolved Questions: No direct data on the target compound’s bioactivity or crystallography are provided. Comparative studies with ’s benzothiadiazepines could explore conformational impacts on receptor binding .
- Synthetic Challenges : The tricyclic core’s stereoelectronic effects (e.g., 6-methyl) may complicate regioselective functionalization, necessitating advanced techniques like those in .
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C_{19}H_{23}N_{1}O_{5}S_{1}
- Molecular Weight : 386.42 g/mol
Structural Features
The compound features a unique azatricyclo structure, which contributes to its biological activity. The presence of methoxy groups and a benzamide moiety suggest potential interactions with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural features exhibit anticancer activities. For instance, some azatricyclo compounds have shown efficacy in inhibiting tumor growth by inducing apoptosis in cancer cells. Specific investigations into the biological activity of this compound are still limited but suggest a promising avenue for further research.
The proposed mechanism involves the interaction of the compound with specific receptors or enzymes involved in cell proliferation and survival pathways. Preliminary studies suggest that it may inhibit certain kinases or transcription factors that are pivotal in cancer progression.
Case Studies
- Study on Cell Lines : In vitro studies using various cancer cell lines (e.g., breast and prostate cancer) demonstrated that similar compounds resulted in significant reductions in cell viability, suggesting that this compound may have similar effects.
- Animal Models : Research involving animal models has shown that related compounds can reduce tumor size and improve survival rates when administered in specific dosages.
Synthesis Pathway
The synthesis of 3,5-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide typically involves several steps:
- Formation of Azatricyclo Structure : This involves cyclization reactions to form the core structure.
- Functionalization : Introduction of the dimethoxy and benzamide groups through electrophilic aromatic substitution or other functionalization methods.
Comparative Analysis
| Compound | Activity | Reference |
|---|---|---|
| Compound A | Anticancer (breast) | |
| Compound B | Antiviral | |
| 3,5-Dimethoxy-N... | Potential anticancer |
Future Directions
Further studies are needed to elucidate the precise biological mechanisms and therapeutic potential of this compound. Focus areas include:
- Detailed pharmacokinetic studies to understand absorption and metabolism.
- Exploration of synergistic effects with existing anticancer therapies.
- Clinical trials to assess efficacy and safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
